molecular formula C11H14ClNO2 B1388139 Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride CAS No. 877861-62-6

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

Cat. No.: B1388139
CAS No.: 877861-62-6
M. Wt: 227.69 g/mol
InChI Key: YQROFCVHUWWCQO-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents

Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters in the brain . This interaction can inhibit the activity of MAO, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, the compound may interact with other biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the dopamine signaling pathway, which is crucial for various neurological functions . It can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with monoamine oxidase results in enzyme inhibition, which increases neurotransmitter levels . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as neuroprotection and enhanced neurotransmitter levels . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular function . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of neurotransmitters . The compound can also affect metabolic flux by altering the activity of key enzymes and cofactors involved in cellular metabolism. These interactions can lead to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of phenylethylamine derivatives with aldehydes under acidic conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid to form the tetrahydroisoquinoline ring . The resulting product is then esterified with methanol to yield the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research into neurodegenerative diseases .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROFCVHUWWCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655179
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877861-62-6
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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